molecular formula C18H17FN2O B11196886 N-[(3-Fluorophenyl)methyl]-3-(1H-indol-4-YL)propanamide

N-[(3-Fluorophenyl)methyl]-3-(1H-indol-4-YL)propanamide

Cat. No.: B11196886
M. Wt: 296.3 g/mol
InChI Key: FOCTWYHCCLBXAD-UHFFFAOYSA-N
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Description

N-[(3-Fluorophenyl)methyl]-3-(1H-indol-4-YL)propanamide is a synthetic organic compound that features a fluorophenyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Fluorophenyl)methyl]-3-(1H-indol-4-YL)propanamide typically involves the coupling of a fluorophenylmethyl halide with an indole derivative under basic conditions. Common reagents used in this synthesis include bases such as potassium carbonate or sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(3-Fluorophenyl)methyl]-3-(1H-indol-4-YL)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(3-Fluorophenyl)methyl]-3-(1H-indol-4-YL)propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-Fluorophenyl)methyl]-3-(1H-indol-4-YL)propanamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H17FN2O

Molecular Weight

296.3 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-3-(1H-indol-4-yl)propanamide

InChI

InChI=1S/C18H17FN2O/c19-15-5-1-3-13(11-15)12-21-18(22)8-7-14-4-2-6-17-16(14)9-10-20-17/h1-6,9-11,20H,7-8,12H2,(H,21,22)

InChI Key

FOCTWYHCCLBXAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNC(=O)CCC2=C3C=CNC3=CC=C2

Origin of Product

United States

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